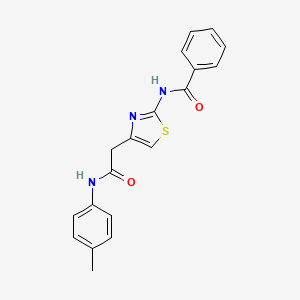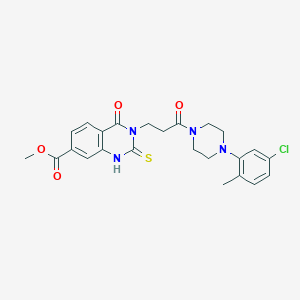
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the carbamoyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and carbamoyl-containing molecules. Examples are:
- 2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]CARBAMOYL]METHYL)-2,2-DIMETHYLPROPANAMIDE
- 4-CHLOROPHENYL)ETHYL]CARBAMOYL]METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE
Uniqueness
What sets N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22ClN3O2S |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H22ClN3O2S/c1-18(2,3)16(24)22-17-21-14(11-25-17)10-15(23)20-9-8-12-4-6-13(19)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,20,23)(H,21,22,24) |
InChI Key |
HPUQAAWQYHFIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11277693.png)
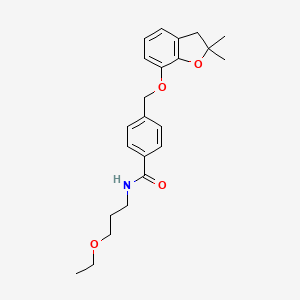
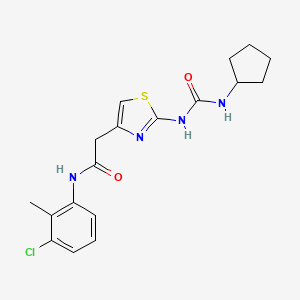

![5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11277715.png)
![2-(4-nitrophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B11277724.png)
![2-(4-methoxyphenyl)-3-[2-(2-nitrophenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11277728.png)
![2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11277746.png)
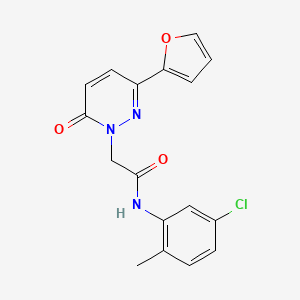
![2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11277757.png)

